Retigabine N-β-D-Glucuronide Sodium Salt is a significant metabolite of retigabine, a medication primarily used for the treatment of epilepsy. This compound is classified as an active pharmaceutical ingredient (API) and a metabolite, highlighting its relevance in pharmacology and therapeutic applications. The molecular formula of Retigabine N-β-D-Glucuronide Sodium Salt is , with a molecular weight of 501.44 g/mol .
Retigabine N-β-D-Glucuronide Sodium Salt is derived from retigabine through metabolic processes involving glucuronidation, a common phase II metabolic reaction where glucuronic acid is conjugated to drugs or metabolites to enhance their solubility and excretion. This compound falls under the category of metabolites and is recognized for its potential pharmacological activity as well as its role in the metabolic pathway of retigabine .
The synthesis of Retigabine N-β-D-Glucuronide Sodium Salt involves several steps typical of drug metabolism pathways. The primary method includes enzymatic glucuronidation, where UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to retigabine. This process enhances the solubility of the compound, facilitating its elimination from the body .
Key Steps in Synthesis:
Retigabine N-β-D-Glucuronide Sodium Salt participates in various chemical reactions, primarily involving hydrolysis and conjugation processes. These reactions are crucial for its metabolic stability and pharmacological activity.
Key Reactions:
Retigabine functions primarily as a modulator of neuronal potassium channels (Kv7 channels). The mechanism of action involves enhancing the activity of these channels, leading to hyperpolarization of neuronal membranes, which contributes to its anticonvulsant effects.
Mechanism Highlights:
The physical properties of Retigabine N-β-D-Glucuronide Sodium Salt include:
Chemical Properties:
Retigabine N-β-D-Glucuronide Sodium Salt has several applications in scientific research:
Retigabine N-β-D-Glucuronide Sodium Salt is formally identified by its systematic IUPAC name: Sodium 1-deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino]-β-D-glucopyranuronate. This nomenclature precisely defines its molecular architecture, specifying the sodium salt of the glucuronidated metabolite derived from the parent antiepileptic compound retigabine [1] [6]. The systematic name encodes critical structural information: (1) the β-configured D-glucopyranuronic acid moiety, (2) the N-linkage to the secondary amine of retigabine, (3) the ethoxycarbonyl group, and (4) the 4-fluorobenzylamino substituent.
The molecular formula C₂₂H₂₅FN₃NaO₈ (molecular weight: 501.44 g/mol) reveals the compound's elemental composition and stoichiometry [1] [5]. Structural analysis confirms the sodium cation counterion balances the negatively charged carboxylate group of the glucuronic acid moiety. The empirical formula provides the foundation for mass spectral analysis and elemental composition calculations, with the sodium adduct significantly influencing its fragmentation pattern in mass spectrometry. The glucuronide conjugation occurs specifically at the secondary amine nitrogen of the parent retigabine structure, forming a tertiary amine linkage – a metabolic transformation crucial for the compound's aqueous solubility and elimination pathway [6] [10].
Table 1: Systematic Nomenclature and Chemical Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | Sodium 1-deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino]-β-D-glucopyranuronate |
CAS Number (Free Acid) | 191873-41-3 |
Molecular Formula | C₂₂H₂₅FN₃NaO₈ |
Molecular Weight | 501.44 g/mol |
Common Synonyms | Retigabine N-glucuronide sodium; Retigabine N-β-D-glucuronide sodium salt; 1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino] β-D-glucopyranuronic acid sodium salt |
SMILES Notation | CCOC(=O)Nc1ccc(NCc2ccc(F)cc2)cc1N[C@@H]1OC@HC@@HC@H[C@H]1O |
Structural confirmation of retigabine N-β-D-glucuronide sodium salt employs advanced spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy providing atomic-level resolution of its covalent architecture. ¹H-NMR analysis reveals characteristic signals including: the anomeric proton doublet (δ 5.0-5.5 ppm, J ≈ 7-8 Hz) confirming β-glycosidic linkage; glucuronide ring protons between δ 3.3-3.8 ppm; aromatic protons from the phenyl rings (δ 6.5-7.5 ppm); the distinctive fluorobenzyl methylene singlet (δ ~4.3 ppm); and the ethyl group resonances (triplet at δ ~1.3 ppm, quartet at δ ~4.2 ppm) [6] . ¹³C-NMR further confirms the structure through diagnostic signals: the glucuronide carboxylate carbon at δ ~175 ppm, anomeric carbon at δ ~102 ppm, fluorinated aromatic carbon (δ ~162 ppm, J₅ ≈ 245 Hz), and the ethyl carbamate carbonyl at δ ~156 ppm.
High-resolution mass spectrometry (HRMS) provides complementary validation, with electrospray ionization (ESI) in positive mode typically showing the [M+H]⁺ ion at m/z 479.17 (calculated for C₂₂H₂₆FN₃O₈⁺), though the [M+Na]⁺ adduct at m/z 501.15 (C₂₂H₂₅FN₃NaO₈⁺) predominates due to the sodium counterion [5] [10]. Collision-induced dissociation (CID) yields signature fragments including the dehydrated glucuronide moiety (m/z 175.01), the aglycone retigabine fragment (m/z 304.12, [C₁₆H₁₆FN₃O₂]⁺), and the fluorobenzylimine fragment (m/z 122.04, [C₇H₇FN]⁺). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms this compound as the major human metabolite of retigabine, produced specifically via hepatic UGT1A1/1A4-mediated N-glucuronidation [6] . The combined NMR and MS fingerprint provides unambiguous structural confirmation and distinguishes it from potential O-glucuronide isomers.
Table 2: Key Mass Spectral Fragmentation Pattern
Ion Type | m/z Observed | Proposed Composition | Fragment Identity |
---|---|---|---|
[M+Na]⁺ | 501.15 | C₂₂H₂₅FN₃NaO₈⁺ | Molecular ion (sodium adduct) |
[M+H-H₂O]⁺ | 461.18 | C₂₂H₂₆FN₃O₇⁺ | Dehydrated molecular ion |
[Aglycone]⁺ | 304.12 | C₁₆H₁₆FN₃O₂⁺ | Retigabine fragment |
[Fluorobenzylimine]⁺ | 122.04 | C₇H₇FN⁺ | Fluorobenzylimine cation |
Glucuronide⁺ | 175.01 | C₆H₇O₆⁺ | Dehydrated glucuronic acid |
The crystalline structure of retigabine N-β-D-glucuronide sodium salt remains incompletely characterized in the available literature, though its stereochemical configuration is definitively established. The D-glucuronic acid moiety adopts the ^4C~1~ chair conformation characteristic of β-configured pyranuronic acids, with all hydroxyl groups equatorially oriented except for the anomeric position where the glucuronide linkage is formed [6] [9]. The sodium cation likely coordinates with the carboxylate oxygen atoms and potentially with the carbamate carbonyl oxygen, creating a specific coordination geometry that influences solid-state packing.
The absolute stereochemistry at the glucuronide's C1 position is β-configured (S configuration), as confirmed by the synthetic pathway mirroring enzymatic glucuronidation which proceeds with complete stereoselectivity [6] [10]. This configuration is critical for biological recognition by transport proteins and enzymatic degradation systems. The compound exhibits chirality arising from the glucuronic acid ring (four chiral centers: C2, C3, C4, C5), with the sodium salt typically supplied as a single stereoisomer. Hygroscopicity data suggests potential hydrate formation, though specific hydrate stoichiometry (monohydrate vs. dihydrate) remains unconfirmed in public domain crystallographic studies [5] [7]. The thermal behavior indicates decomposition prior to melting, consistent with many organic salts of pharmaceutical relevance, necessitating storage at -20°C for long-term stability preservation [5] [7].
Retigabine N-β-D-glucuronide sodium salt exhibits markedly enhanced aqueous solubility (>50 mg/mL) compared to the lipophilic parent drug retigabine, attributable to the ionized carboxylate group and multiple hydrogen-bonding sites [6] [10]. This property facilitates its elimination via renal and biliary routes. The sodium salt form demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in alcohols and near-complete insolubility in nonpolar solvents (hexane, chloroform). The compound's pH-dependent stability is critical, with maximum stability observed in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions (pH <5) promote hydrolytic cleavage of the glucuronide bond, regenerating free retigabine, while strong alkalinity (pH >9) risks ester saponification of the ethoxycarbonyl group [6] .
The solid-state hygroscopicity necessitates careful handling and storage under controlled humidity. Material should be stored at -20°C in sealed containers with desiccants to prevent hydrate formation and/or hydrolytic degradation [5] [7]. Accelerated stability studies indicate the compound remains stable for ≥24 months when stored under recommended conditions, though long-term stability data beyond this timeframe remains limited. Photostability studies confirm no significant degradation under standard laboratory lighting conditions. In aqueous solution at physiological pH (7.4) and temperature (37°C), the half-life exceeds 48 hours, supporting its role as a stable circulating metabolite [6] [10].
Table 3: Physicochemical Properties Summary
Property | Characteristics | Analytical Method/Notes |
---|---|---|
Solubility (Water) | >50 mg/mL at 25°C | Enhanced by ionized carboxylate |
Solubility (DMSO) | ~10 mg/mL at 25°C | Suitable for stock solutions |
Solid-State Form | Amorphous solid | No crystalline polymorphs reported |
Hygroscopicity | High | Requires desiccated storage |
Storage Stability | -20°C in sealed container | ≥24 months stability |
Solution Stability (pH 7.4) | t₁/₂ >48 hours at 37°C | Phosphate buffer |
Photostability | Stable to normal light | No special light protection required |
pKa (Carboxyl) | ~3.2 | Estimated from structural analogs |
pKa (Amine) | ~9.8 | Tertiary amine protonation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5